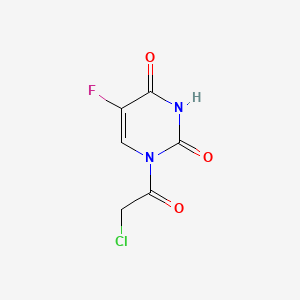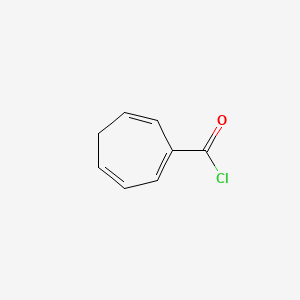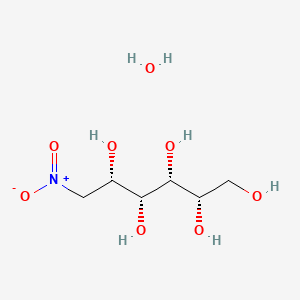![molecular formula C20H27NO2 B566453 (1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol CAS No. 19741-51-6](/img/structure/B566453.png)
(1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol is a diterpenoid alkaloid isolated from the plant genus Spiraea, specifically from Spiraea japonica. Diterpenoid alkaloids are known for their complex structures and diverse biological activities. This compound, along with its analogs, has garnered significant interest due to its potential pharmacological properties .
Vorbereitungsmethoden
The synthesis of (1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol involves intricate organic reactions. While specific synthetic routes for this compound are not extensively documented, general methods for diterpenoid alkaloids include multi-step processes involving cyclization, oxidation, and functional group transformations. Industrial production methods would likely involve extraction from natural sources, followed by purification using chromatographic techniques .
Analyse Chemischer Reaktionen
(1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol, like other diterpenoid alkaloids, can undergo various chemical reactions:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, potentially modifying the compound’s pharmacological properties.
Wissenschaftliche Forschungsanwendungen
(1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[96201,805,1707,1609,14
Chemistry: It serves as a model compound for studying the synthesis and reactivity of diterpenoid alkaloids.
Biology: (1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol’s biological activities, such as anti-inflammatory and antimicrobial effects, make it a subject of interest in biological research.
Medicine: Its potential therapeutic effects, including antiarrhythmic and antitumor activities, are being explored for drug development.
Wirkmechanismus
The mechanism of action of (1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that this compound exerts its effects by modulating ion channels, enzymes, and receptors involved in various physiological processes. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological activities .
Vergleich Mit ähnlichen Verbindungen
(1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol is part of a larger family of diterpenoid alkaloids, which includes compounds like spiradine A, spirasine V, and thalicsessine. These compounds share a similar core structure but differ in their functional groups and stereochemistry. The uniqueness of this compound lies in its specific functional groups and their spatial arrangement, which contribute to its distinct biological activities .
Eigenschaften
CAS-Nummer |
19741-51-6 |
|---|---|
Molekularformel |
C20H27NO2 |
Molekulargewicht |
313.441 |
InChI |
InChI=1S/C20H27NO2/c1-10-7-18-8-20(23)16-17(2)4-3-5-19(16)14(18)13(22)11(10)6-12(18)15(19)21(20)9-17/h11-16,22-23H,1,3-9H2,2H3/t11-,12-,13?,14-,15-,16-,17-,18+,19+,20-/m1/s1 |
InChI-Schlüssel |
YKBXNPOUSBTDDB-BUIFCTNNSA-N |
SMILES |
CC12CCCC34C1C5(CC67C3C(C(CC6C4N5C2)C(=C)C7)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1S,4aS,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methanol](/img/structure/B566375.png)




![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxamide](/img/structure/B566382.png)
![4-[2-(Methylamino)ethyl]pyridine dihydrochloride](/img/structure/B566383.png)
![N'-(2-aminoethyl)propane-1,3-diamine;N'-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine;hexanedioic acid](/img/structure/B566384.png)


